N-(4-METHYLPHENYL)-N'-[1-({4-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]THIOUREA
Overview
Description
N-(4-METHYLPHENYL)-N’-[1-({4-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Could be explored for its therapeutic potential in drug development.
Industry: May be used in the development of new materials or as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N’-[1-({4-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the toluidinocarbothioyl group, and finally the coupling with the methylphenyl group. Common reagents used in these reactions include hydrazine, isothiocyanates, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions in reactors, followed by purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-N’-[1-({4-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles under appropriate conditions such as temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted thioureas.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-N’-[1-({4-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]THIOUREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar functional groups.
N-Phenylthiourea: Another analog with a phenyl group attached to the thiourea moiety.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
N-(4-METHYLPHENYL)-N’-[1-({4-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[1-[[4-[(4-methylphenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8S2/c1-16-3-7-18(8-4-16)26-22(32)28-20-11-24-30(13-20)15-31-14-21(12-25-31)29-23(33)27-19-9-5-17(2)6-10-19/h3-14H,15H2,1-2H3,(H2,26,28,32)(H2,27,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFSJWVYFUIGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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